molecular formula C23H29ClFN3O4 B1669084 Cisapride CAS No. 81098-60-4

Cisapride

Numéro de catalogue: B1669084
Numéro CAS: 81098-60-4
Poids moléculaire: 465.9 g/mol
Clé InChI: DCSUBABJRXZOMT-LWMIZPGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system. This compound was discovered by Janssen Pharmaceuticals in 1980 and has been marketed under trade names such as Prepulsid and Propulsid . Despite its efficacy in treating conditions like gastroesophageal reflux disease and diabetic gastroparesis, its use has been limited or withdrawn in many countries due to serious cardiac side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cisapride can be synthesized through reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. This process involves the use of reducing agents and specific reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is often prepared by direct compression techniques using hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) K4M and HPMC K100M. These polymers help in sustaining the release of the drug, making it more effective for therapeutic use .

Analyse Des Réactions Chimiques

Metabolic Reactions

Cisapride is extensively metabolized in the liver via cytochrome P450 3A4 (CYP3A4) enzymes, resulting in several bioactive metabolites . Key metabolic pathways include:

  • N-dealkylation : Removal of the 3-(4-fluorophenoxy)propyl group to form northis compound .

  • Hydroxylation : Aromatic hydroxylation at the fluorophenyl or benzamide moiety, producing 3-fluoro-4-hydroxythis compound and 4-fluoro-2-hydroxythis compound .

Table 1: Major Metabolites of this compound

MetaboliteStructural ModificationEnzyme Involved
Northis compoundN-dealkylationCYP3A4
3-Fluoro-4-hydroxythis compoundFluorophenyl hydroxylationCYP3A4
4-Fluoro-2-hydroxythis compoundBenzamide hydroxylationCYP3A4

These metabolites are pharmacologically inactive, but their formation underscores this compound's susceptibility to oxidative transformations .

Enzymatic Interactions

This compound interacts with multiple receptors and ion channels, influencing its pharmacological and chemical behavior:

Table 2: Binding Affinities of this compound

TargetKi (nM)ActionReference
5-HT₄ receptor14.3Agonist
5-HT₃A receptor152Agonist
KCNH2 (hERG) potassium channel29Inhibitor
  • Serotonin receptor agonism : this compound stimulates 5-HT₄ receptors, enhancing acetylcholine release in the enteric nervous system .

  • KCNH6 inhibition : this compound blocks KCNH6 potassium channels in pancreatic β-cells, disrupting calcium homeostasis and increasing insulin secretion .

Protein Binding and Stability

  • Protein binding : this compound exhibits 97.5% plasma protein binding , primarily to albumin .

  • pH-dependent solubility : Solubility decreases in alkaline conditions, with a logP of 3.3 indicating moderate lipophilicity .

Electrophysiological Data

In transfected HEK293 cells, this compound inhibits KCNH6 currents in a concentration-dependent manner (IC₅₀ = 0.8 μM) . This interaction is critical for its off-target effects on insulin secretion.

Experimental Observations

  • In vitro studies : this compound’s inhibition of KCNH6 was confirmed using whole-cell patch-clamp techniques, showing reduced currents at 10 μM .

  • In vivo effects : Co-administration with tolbutamide (a sulfonylurea) synergistically enhances insulin secretion in wild-type mice but not in KCNH6 β-cell knockout models .

Degradation and Stability

  • Hydrolysis : this compound is stable under acidic conditions but undergoes slow hydrolysis in alkaline environments .

  • Photodegradation : Limited data suggest susceptibility to UV light, necessitating storage in opaque containers .

Applications De Recherche Scientifique

Clinical Applications

  • Gastroesophageal Reflux Disease (GERD)
    • Study Findings : Cisapride has been shown to significantly increase lower esophageal sphincter pressure and enhance peristaltic contractions in patients with GERD. In a controlled study, it nearly doubled the resting lower esophageal sphincter pressure from 8.7 mm Hg to between 15 and 20 mm Hg for at least 90 minutes post-administration .
    • Case Study : A clinical trial involving 10 healthy individuals and 10 reflux patients demonstrated improved sphincter function and reduced reflux symptoms after cisapride administration.
  • Gastroparesis
    • Study Findings : In a double-blind, placebo-controlled trial involving 26 patients with upper gut dysmotility, cisapride significantly improved gastric emptying times compared to placebo (p < 0.05). Patients reported enhanced symptom relief, although the overall symptomatic benefit was not statistically significant compared to placebo .
    • Case Study : The trial included patients with diabetic and idiopathic gastroparesis, showcasing this compound's potential in managing delayed gastric emptying.
  • Chronic Constipation in Spinal Cord Injury
    • Study Findings : A study on ten patients with spinal cord injuries found that this compound reduced colonic transit time and rectal capacity significantly, improving bowel function without adverse cardiovascular effects .
    • Case Study : Patients experienced enhanced stool consistency and frequency, indicating cisapride's efficacy in managing constipation associated with neurological impairments.

Summary of Clinical Studies

ApplicationStudy TypeMain Findings
Gastroesophageal Reflux DiseaseControlled TrialIncreased lower esophageal sphincter pressure; reduced reflux
GastroparesisDouble-Blind Placebo-ControlledImproved gastric emptying; symptom relief
Chronic ConstipationClinical Study

Comparaison Avec Des Composés Similaires

    Metoclopramide: Another prokinetic agent used to treat similar conditions but has antidopaminergic effects.

    Domperidone: A dopamine antagonist with prokinetic properties.

    Omeprazole: A proton pump inhibitor used to reduce stomach acid production.

    Famotidine: An H2 antagonist used to treat gastric acid-related disorders .

Uniqueness of Cisapride: this compound is unique in its selective serotonin 5-HT4 receptor agonist activity, which distinguishes it from other prokinetic agents like metoclopramide and domperidone that have antidopaminergic effects. This selectivity allows this compound to enhance gastrointestinal motility without the central nervous system side effects associated with dopamine antagonists .

Propriétés

Numéro CAS

81098-60-4

Formule moléculaire

C23H29ClFN3O4

Poids moléculaire

465.9 g/mol

Nom IUPAC

4-amino-5-chloro-N-[(3R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20?,22-/m1/s1

Clé InChI

DCSUBABJRXZOMT-LWMIZPGFSA-N

SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

SMILES isomérique

CO[C@@H]1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

SMILES canonique

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Apparence

Solid powder

Color/Form

White to slightly biege powder

melting_point

110 °C

Key on ui other cas no.

81098-60-4

Description physique

Solid

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Sparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Kaudalit;  Kinestase;  Prepulsid;  Presid;  Pridesia;  Propulsid; 

Origine du produit

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
intermediate 2
Quantity
28.2 g
Type
reactant
Reaction Step Four
Quantity
15.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC1CN(CCCOc2ccc(F)cc2)CCC1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cisapride
Reactant of Route 2
Reactant of Route 2
Cisapride
Reactant of Route 3
Reactant of Route 3
Cisapride
Reactant of Route 4
Reactant of Route 4
Cisapride
Reactant of Route 5
Reactant of Route 5
Cisapride
Reactant of Route 6
Cisapride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.